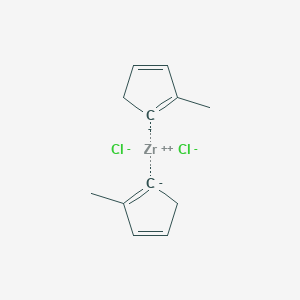
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is an organometallic compound that features a zirconium center coordinated to two chloride ions and a 2-methylcyclopenta-1,3-diene ligand. This compound is part of the broader class of metallocenes, which are known for their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride typically involves the reaction of zirconium tetrachloride with 2-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of zirconium tetrachloride and 2-methylcyclopenta-1,3-diene, with stringent control over reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
2-Methylcyclopenta-1,3-diene;zirconium(2+)dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands .
科学研究应用
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride has several applications in scientific research:
作用机制
The mechanism by which 2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride exerts its effects involves the coordination of the zirconium center to various substrates. This coordination facilitates the activation of chemical bonds, enabling various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but lacks the methyl group on the cyclopentadiene ligand.
Bis(1-butyl-3-methylcyclopenta-2,4-dien-1-yl)zirconium dichloride: Features a butyl group instead of a methyl group.
Uniqueness
2-Methylcyclopenta-1,3-diene;zirconium(2+);dichloride is unique due to the presence of the 2-methyl group on the cyclopentadiene ligand, which can influence its reactivity and stability compared to other similar compounds .
属性
分子式 |
C12H14Cl2Zr-2 |
|---|---|
分子量 |
320.37 g/mol |
IUPAC 名称 |
2-methylcyclopenta-1,3-diene;zirconium(2+);dichloride |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2*2,4H,3H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChI 键 |
LLQGAOXXXCWWPA-UHFFFAOYSA-L |
规范 SMILES |
CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


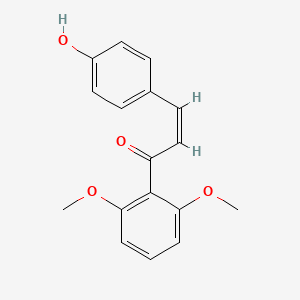
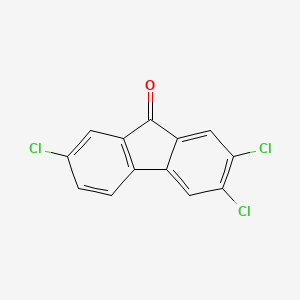

![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)
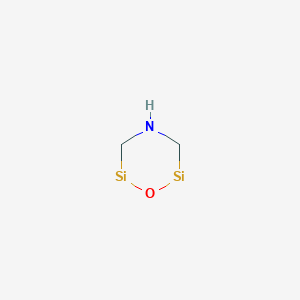

![(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B14759523.png)
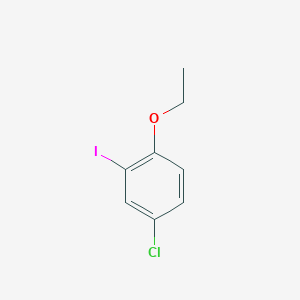

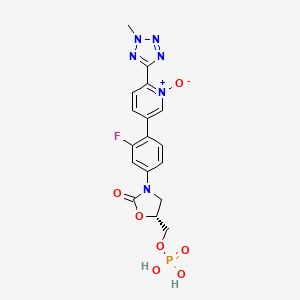


![4-[Diazo(phenyl)methyl]pyridine](/img/structure/B14759573.png)
![3-methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14759576.png)
